Hypoxia-inducible factor 1 alpha (HIF-1 alpha) is a crucial transcription factor that plays a significant role in cellular responses to low oxygen levels (hypoxia). The specific fragment HIF-1 alpha (556-574) is a 19-amino acid peptide that is part of the larger HIF-1 alpha protein, which is essential for regulating gene expression related to oxygen homeostasis and angiogenesis. This fragment has been identified as critical for its interaction with the von Hippel-Lindau protein, an E3 ubiquitin ligase that targets HIF-1 alpha for degradation under normoxic conditions .
HIF-1 alpha is primarily derived from human cells and functions as a master regulator in the response to hypoxia. It belongs to the family of basic helix-loop-helix transcription factors and is classified under hypoxia-inducible factors, which are essential for cellular adaptation to fluctuating oxygen levels. The specific fragment HIF-1 alpha (556-574) is synthesized through recombinant methods or solid-phase peptide synthesis for research purposes .
The synthesis of HIF-1 alpha (556-574) can be achieved through two primary methods:
In recombinant expression, specific constructs such as pET-28a(+) are used, and purification typically involves nickel-affinity chromatography due to the presence of histidine tags in the construct. For solid-phase synthesis, careful control over reaction conditions and purification steps is crucial to obtain high-purity peptides .
The molecular structure of HIF-1 alpha (556-574) consists of a sequence of 19 amino acids that includes critical proline residues necessary for its interaction with von Hippel-Lindau protein. The specific sequence is pivotal for its function in oxygen sensing and binding stability .
While detailed structural data on the fragment itself may not be extensively characterized, studies indicate that the proline at position 564 plays an essential role in binding to von Hippel-Lindau protein, influencing its stability and degradation pathway under varying oxygen levels .
HIF-1 alpha (556-574) participates in several biochemical reactions, primarily involving hydroxylation by prolyl hydroxylases. This post-translational modification is critical for regulating its stability and activity:
The hydroxylation process is sensitive to cellular oxygen levels; under hypoxic conditions, HIF-1 alpha remains unmodified, allowing it to accumulate and activate target genes involved in adaptive responses .
The mechanism of action of HIF-1 alpha (556-574) involves its stabilization in low oxygen environments. When oxygen levels drop:
Research indicates that this process leads to the expression of over 200 genes involved in metabolic adaptation, angiogenesis, and cell survival during hypoxic stress .
HIF-1 alpha (556-574) is typically characterized by:
The chemical properties include:
HIF-1 alpha (556-574) has several scientific uses:
This comprehensive analysis highlights the significance of HIF-1 alpha (556-574) within biological systems responding to oxygen fluctuations, providing insights into its potential applications in biomedical research.
The von Hippel-Lindau tumor suppressor protein (von Hippel-Lindau) functions as the substrate recognition component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factor 1 alpha (hypoxia-inducible factor 1 alpha) for oxygen-dependent proteasomal degradation. The molecular recognition between von Hippel-Lindau and hypoxia-inducible factor 1 alpha occurs through a precisely defined interface within the oxygen-dependent degradation domain (556-574) of hypoxia-inducible factor 1 alpha. This interaction exemplifies a sophisticated mechanism of oxygen sensing in eukaryotic cells, where post-translational modification creates a specific binding epitope for von Hippel-Lindau complex engagement [1] [2].
Table 1: Key Residues in Hypoxia-Inducible Factor 1 Alpha (556-574) Critical for von Hippel-Lindau Recognition
| Residue Position | Amino Acid | Functional Role | Consequence of Mutation |
|---|---|---|---|
| Proline 564 | Proline | Hydroxylation site | Abolishes von Hippel-Lindau binding, stabilizes hypoxia-inducible factor 1 alpha |
| Leucine 562 | Leucine | LXXLAP motif anchor | Disrupts hydrophobic core, reduces binding affinity |
| Alanine 565 | Alanine | LXXLAP motif | Perturbs local conformation |
| Leucine 566 | Leucine | Hydrophobic packing | Decreases complex stability |
| Tyrosine 565 | Tyrosine | Hydrogen bonding | Compromises interface stability |
Proline 564 serves as the molecular linchpin for oxygen-dependent degradation domain functionality. Under normoxic conditions, hypoxia-inducible factor prolyl hydroxylase enzymes (specifically prolyl hydroxylase domain-containing protein 2) catalyze the stereospecific hydroxylation of the C4 atom in the Proline 564 pyrrolidine ring. This hydroxylation event, requiring molecular oxygen, ferrous iron, and 2-oxoglutarate as co-substrates, generates a high-affinity binding epitope recognized by the β-domain of von Hippel-Lindau. The hydroxyl group establishes direct hydrogen bonds with conserved residues in von Hippel-Lindau, notably with Histidine 115 and Serine 111, while the hydrophobic pyrrolidine ring docks into a complementary pocket formed by Tryptophan 88, Histidine 115, and Tyrosine 98. This interaction generates a binding affinity (Kd ≈ 1-5 μM) sufficient for productive complex formation within cellular environments [1] [3] [7]. Mutational substitution of Proline 564 with alanine (P564A) completely abrogates hydroxylation and von Hippel-Lindau binding, leading to constitutive stabilization of hypoxia-inducible factor 1 alpha even under normoxic conditions, highlighting its indispensable role [1] [2].
The conserved leucine-X-X-leucine-alanine-proline (LXXLAP, residues 561-566) motif encompassing Proline 564 exhibits significant conformational plasticity essential for productive von Hippel-Lindau engagement. Nuclear magnetic resonance and crystallographic analyses reveal that the hydroxylated Proline 564-containing peptide adopts a polyproline type II helical conformation upon binding to von Hippel-Lindau. This structural transition positions Leucine 562 and Leucine 566 within a hydrophobic groove on the von Hippel-Lindau surface, stabilized by van der Waals interactions with Tryptophan 88, Phenylalanine 91, and Tyrosine 98. Alanine 565 acts as a structural pivot, enabling the sharp turn necessary for optimal positioning of the hydroxyproline moiety. Molecular dynamics simulations demonstrate that the β2-β3 loop region of von Hippel-Lindau (residues 103-107) undergoes induced-fit conformational changes, tightening around the peptide and burying approximately 750 Ų of solvent-accessible surface area. This dynamic adaptation creates a highly specific binding interface, explaining the stringent sequence requirements of the oxygen-dependent degradation domain [3] [7].
Systematic mutagenesis of hypoxia-inducible factor 1 alpha (556-574) has delineated residues critical for von Hippel-Lindau engagement and subsequent proteasomal targeting. Beyond the essential Proline 564 hydroxylation, substitutions at Leucine 562 (e.g., L562A) or Leucine 566 (L566A) reduce von Hippel-Lindau binding affinity by 10-20 fold, as measured by surface plasmon resonance and isothermal titration calorimetry. These mutations impair hydrophobic packing without affecting hydroxylation efficiency. Tyrosine 565 mutations (Y565A/F) disrupt hydrogen bonding networks involving von Hippel-Lindau Serine 111 and Histidine 115, further weakening the interaction. Crucially, any mutation sufficiently reducing binding affinity (Kd > ~50 μM) decouples hypoxia-inducible factor 1 alpha from constitutive ubiquitination, leading to protein stabilization and translocation to the nucleus. There, it dimerizes with hypoxia-inducible factor 1 beta and activates transcription of target genes (e.g., vascular endothelial growth factor, glucose transporter 1, erythropoietin) independently of hypoxia. This fundamental mechanism underlies the oncogenesis in von Hippel-Lindau disease, where inherited von Hippel-Lindau mutations disrupt hypoxia-inducible factor 1 alpha recognition [1] [2] [7].
Hypoxia-inducible factor 1 alpha contains two distinct oxygen-dependent degradation domains: the N-terminal oxygen-dependent degradation domain (approximately residues 401-426) and the C-terminal oxygen-dependent degradation domain (residues 556-574). While both domains contain conserved LXXLAP motifs (Proline 402 and Proline 564) and are capable of mediating von Hippel-Lindau-dependent degradation, they exhibit significant differences in regulation, prolyl hydroxylase isoform selectivity, and structural dynamics [8].
Table 2: Comparative Features of Hypoxia-Inducible Factor 1 Alpha N-terminal oxygen-dependent degradation domain and C-terminal oxygen-dependent degradation domain
| Feature | N-terminal oxygen-dependent degradation domain (residues ~401-426) | C-terminal oxygen-dependent degradation domain (residues 556-574) |
|---|---|---|
| Core LXXLAP Motif | MPFASLAPYIPMDD | QTLLDLEMLAPYIP |
| Critical Proline | Proline 402 | Proline 564 |
| Primary Targeting PHD | Prolyl hydroxylase domain-containing protein 3 > Prolyl hydroxylase domain-containing protein 2 | Prolyl hydroxylase domain-containing protein 2 > Prolyl hydroxylase domain-containing protein 1 |
| Hydroxylation Efficiency | Lower (~5-fold less than C-terminal oxygen-dependent degradation domain) | Higher |
| Structural Context | Partially solvent-exposed | Within structured loop near C-terminus |
| Regulatory Phosphorylation Sites | Serine 403 | Tyrosine 565 |
The three major prolyl hydroxylase domain-containing proteins exhibit distinct preferences for the N-terminal oxygen-dependent degradation domain versus C-terminal oxygen-dependent degradation domain substrates. Prolyl hydroxylase domain-containing protein 2 demonstrates the highest activity towards the C-terminal oxygen-dependent degradation domain (Proline 564), with kinetic studies revealing a Km ≈ 10-15 μM and kcat ≈ 5 min⁻¹ for peptides encompassing residues 556-574. This efficiency stems from extensive interactions between prolyl hydroxylase domain-containing protein 2's catalytic domain and the C-terminal oxygen-dependent degradation domain, particularly involving a mobile β-loop in prolyl hydroxylase domain-containing protein 2 that encapsulates the substrate. Prolyl hydroxylase domain-containing protein 1 also preferentially targets the C-terminal oxygen-dependent degradation domain but with approximately 3-fold lower catalytic efficiency. In contrast, Prolyl hydroxylase domain-containing protein 3 shows a marked preference (≈10-fold) for hydroxylating Proline 402 within the N-terminal oxygen-dependent degradation domain. This isoform selectivity arises from differences in the substrate-binding tunnels: prolyl hydroxylase domain-containing protein 3 possesses a more constrained tunnel accommodating the N-terminal oxygen-dependent degradation domain's unique MPFASLAPYIPMDD sequence, while prolyl hydroxylase domain-containing protein 2 efficiently binds the QTLLDLEMLAPYIP motif of the C-terminal oxygen-dependent degradation domain. Cellular redundancy exists, however, as knockdown of single prolyl hydroxylase domain-containing proteins only partially stabilizes hypoxia-inducible factor 1 alpha, requiring combined inhibition to achieve maximal stabilization [3] [8].
The structural plasticity of the C-terminal oxygen-dependent degradation domain, particularly within its β2/β3 loop region (residues 559-567), significantly influences its recognition by both prolyl hydroxylase domain-containing proteins and von Hippel-Lindau. Crystal structures of prolyl hydroxylase domain-containing protein 2 bound to hypoxia-inducible factor 1 alpha (556-574) reveal that residues Glutamate 560, Leucine 562, and Aspartate 563 within the β2/β3 loop form complementary electrostatic and hydrophobic interactions with a groove on prolyl hydroxylase domain-containing protein 2's surface, positioning Proline 564 optimally within the catalytic pocket. This loop adopts a distinct conformation compared to its structure in the von Hippel-Lindau-bound state. Furthermore, the C-terminal region downstream of Proline 564 (residues 565-574), while not directly involved in prolyl hydroxylase domain-containing protein 2 binding, becomes crucial for von Hippel-Lindau engagement. Following hydroxylation, the conserved Tyrosine 565 and Methionine 567 residues stabilize the von Hippel-Lindau-bound conformation through hydrogen bonding and hydrophobic packing. The extreme C-terminus (Isoleucine 572, Proline 573) contributes additional binding energy through van der Waals contacts with von Hippel-Lindau's β-domain. This bipartite recognition mechanism—initial hydroxylation-dependent docking via hydroxyproline 564 and Leucine 562/Leucine 566, followed by stabilization through C-terminal interactions—ensures high-fidelity oxygen-dependent degradation domain recognition. This dynamic is exploited by scaffold proteins like phospholipase D1 and LIM domain-containing protein 1, which facilitate multiprotein complex assembly (prolyl hydroxylase domain-containing protein 2-hypoxia-inducible factor 1 alpha-von Hippel-Lindau) to enhance degradation efficiency under normoxia [3] [4] [7]. (Note: Figure 1 would depict structural models of C-terminal oxygen-dependent degradation domain bound to prolyl hydroxylase domain-containing protein 2 versus von Hippel-Lindau, highlighting conformational changes, based on PDB structures 4PKY and 4WQH)
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